N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide
CAS No.: 1396806-87-3
Cat. No.: VC7483496
Molecular Formula: C18H21NO4
Molecular Weight: 315.369
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396806-87-3 |
|---|---|
| Molecular Formula | C18H21NO4 |
| Molecular Weight | 315.369 |
| IUPAC Name | N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide |
| Standard InChI | InChI=1S/C18H21NO4/c1-2-22-15-9-5-13(6-10-15)17(20)19-12-18(21,14-7-8-14)16-4-3-11-23-16/h3-6,9-11,14,21H,2,7-8,12H2,1H3,(H,19,20) |
| Standard InChI Key | ASJNNDDHZSEFAS-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CO3)O |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s IUPAC name, N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide, reflects its intricate architecture (Fig. 1) . Key structural features include:
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Cyclopropyl group: A strained three-membered carbon ring that influences steric and electronic properties.
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Furan ring: An oxygen-containing heterocycle contributing to aromatic interactions.
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Hydroxyethyl moiety: Enhances solubility and hydrogen-bonding capacity.
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4-ethoxybenzamide: A benzamide derivative with an ethoxy substituent at the para position.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁NO₄ |
| Molecular Weight | 315.4 g/mol |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CO3)O |
| InChI Key | ASJNNDDHZSEFAS-UHFFFAOYSA-N |
The SMILES string delineates the connectivity: the ethoxybenzamide group links to a hydroxyethyl backbone bearing cyclopropyl and furanyl substituents.
Physicochemical Characteristics
While experimental data on density, melting point, and solubility remain limited, computational models suggest moderate hydrophobicity (logP ~2.8) due to the ethoxy and benzamide groups . The hydroxyethyl moiety may improve aqueous solubility relative to purely aromatic analogs.
Synthetic Pathways and Optimization
Laboratory-Scale Synthesis
Although detailed protocols are proprietary, general routes involve sequential coupling reactions:
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Cyclopropanation: Introduction of the cyclopropyl group via transition metal-catalyzed reactions with diazo compounds .
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Furan Synthesis: Paal-Knorr cyclization of 1,4-diketones or oxidative cyclization of alkynols.
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Amide Coupling: Reaction of the hydroxyethyl intermediate with 4-ethoxybenzoyl chloride using carbodiimide-based coupling agents (e.g., EDCI) .
Critical challenges include stereochemical control at the hydroxyethyl center and minimizing side reactions during cyclopropanation.
Industrial Scalability
Continuous-flow reactors are theorized to enhance yield and purity by optimizing temperature and residence time during cyclopropanation . Catalytic systems employing ruthenium or rhodium complexes may improve atom economy.
Reactivity and Functionalization
Key Reaction Pathways
The compound’s functional groups enable diverse transformations:
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Oxidation: The furan ring undergoes epoxidation or dihydroxylation with peracids or osmium tetroxide, respectively.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the benzamide carbonyl to a methylene group.
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Substitution: Nucleophilic displacement of the ethoxy group with amines or thiols under acidic conditions.
Table 2: Representative Reactions and Products
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Oxidation | mCPBA | Furan epoxide derivative |
| Reduction | LiAlH₄, THF | N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzylamine |
| Substitution | NH₃, H₂SO₄ | 4-Aminobenzamide analog |
Comparative Analysis with Analogues
Table 3: Structural and Functional Analogues
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